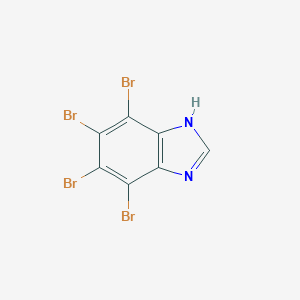

TBBz

Overview

Description

The research landscape around materials and molecules similar to "TBBz" encompasses a wide range of studies focusing on the synthesis, structural analysis, and property examination of various compounds. These studies aim to enhance our understanding of chemical and physical behaviors, leading to potential applications in fields like materials science, chemistry, and applied physics.

Synthesis Analysis

Synthesis strategies for complex molecules and materials often involve the integration of chemistry and biology to generate entities with specific functions. Innovative approaches, such as the use of biosynthetic machinery in conjunction with traditional synthetic methods, are explored to achieve desired molecular properties that might be challenging to attain through chemical strategies alone (Wu & Schultz, 2009).

Molecular Structure Analysis

The structure of newly synthesized compounds is crucial for their functionality. Studies on compounds like CsLnMnSe3 and AYbZnQ3 have revealed detailed crystal structures, demonstrating the importance of molecular geometry in determining the physical and chemical properties of materials (Mitchell et al., 2004).

Chemical Reactions and Properties

Understanding the chemical reactions and properties of compounds involves examining their behavior in various conditions. For instance, the study of noncovalent synthesis highlights the significance of physical-organic chemistry in creating aggregates with desired functionalities, emphasizing the role of noncovalent interactions in molecular assembly (Whitesides et al., 1995).

Physical Properties Analysis

The physical properties of compounds, such as luminescence in Tb(III) and Eu(III) complexes, are studied to understand their potential applications in devices like organic light-emitting diodes (OLEDs). The interaction between organic ligands and central ions plays a critical role in determining the emission properties of these complexes (Juan et al., 2006).

Chemical Properties Analysis

Chemical properties, including reactivity, stability, and interaction with other substances, are fundamental aspects of molecular research. Investigations into the chemical bonding and magnetic properties of compounds like RE2Zn5Tt offer insights into their potential applications in magnetic materials and electronic devices (Suen & Bobev, 2013).

Scientific Research Applications

Electrochemical Oxidation : TBBz is useful in the electrochemical oxidation of p-t-butyltoluene to p-t-butylbenzaldehyde due to its high current efficiency and favorable aldehyde to acid mole ratio (Vaze, Sawant, & Pangarkar, 1998).

Chemodosimeters for Ag+ Detection : Polymers containing this compound, such as Poly-TBZ and Poly-MTBZ, can serve as chemodosimeters for detecting silver ions (Ag+). They exhibit high selectivity, good linearity, and noticeable color change (Li, Liu, Chen, & Li, 2019).

Inhibition of Protein Kinase CK2 : this compound acts as a selective ATP-competitive inhibitor of protein kinase CK2 from various sources, including yeast, rat liver, Neurospora crassa, and Candida tropicalis. Its Ki values range between 0.5-1 microM, demonstrating its potent inhibitory capacity (Zień et al., 2003).

Discrimination of CK2 Molecular Forms : this compound can differentiate between two molecular forms of CK2 in vivo. It reveals that the CK2 holoenzyme is responsible for phosphorylation of P-proteins in vivo (Zień et al., 2003).

Mechanism of Action

Target of Action

TBBz, or 4,5,6,7-tetrabromo-benzimidazole, is a potent inhibitor of the protein kinase CK2 . Protein kinase CK2 plays a crucial role in various biological processes, including cell growth, proliferation, and the transduction of prosurvival signals . It is also involved in the regulation of gene expression and protein synthesis .

Mode of Action

This compound interacts with CK2, blocking its activity . This interaction results in the inhibition of CK2’s ability to phosphorylate its target proteins, leading to changes in the cellular processes that CK2 regulates .

Biochemical Pathways

The inhibition of CK2 by this compound affects several biochemical pathways. For instance, it blocks the mitogen-induced mRNA expression of immediate early genes . This inhibition impacts the transcription process, as demonstrated by the arrest of RNA Polymerase II (RNAPII) elongation along the mitogen inducible gene, EGR1 .

Pharmacokinetics

It is known that this compound is a cell-permeable compound , suggesting that it can readily cross cell membranes to exert its effects. More research is needed to fully understand the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound.

Result of Action

The inhibition of CK2 by this compound has several molecular and cellular effects. It leads to a decrease in cell proliferation, in part, by inhibiting pathways that regulate transcription elongation . This compound is more effective than its analogue TBBt in inducing apoptosis and, to a lesser degree, necrosis in transformed human cell lines .

Safety and Hazards

properties

IUPAC Name |

4,5,6,7-tetrabromo-1H-benzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2Br4N2/c8-2-3(9)5(11)7-6(4(2)10)12-1-13-7/h1H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOEIRDBRYBHAJB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC2=C(N1)C(=C(C(=C2Br)Br)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2Br4N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80408803 | |

| Record name | 4,5,6,7-tetrabromobenzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80408803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

433.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

577779-57-8 | |

| Record name | 4,5,6,7-tetrabromobenzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80408803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TBBz | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

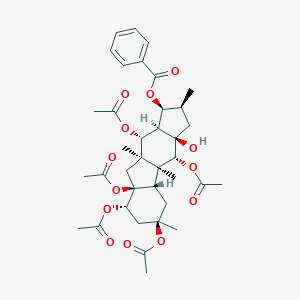

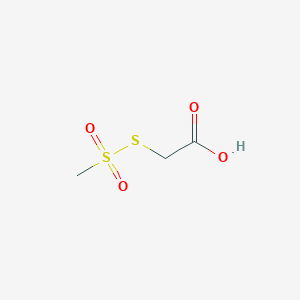

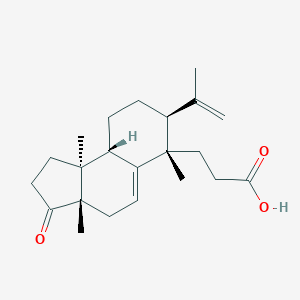

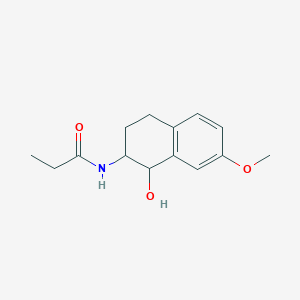

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Potassium;1-[6-(2,5-dioxopyrrolidin-1-yl)oxy-6-oxohexyl]-2-[5-[1-[6-(2,5-dioxopyrrolidin-1-yl)oxy-6-oxohexyl]-3,3-dimethyl-5-sulfonatoindol-1-ium-2-yl]penta-2,4-dienylidene]-3,3-dimethylindole-5-sulfonate](/img/structure/B16052.png)

![(-)-3,4,4a,5,6,10b-Hexahydro-9-methoxy-2H-naphtho[1,2-b][1,4]oxazin-3-one](/img/structure/B16087.png)

![N-[(1R,2R)-1,2,3,4-Tetrahydro-1-hydroxy-7-methoxy-2-naphthalenyl]chloroacetamide](/img/structure/B16089.png)

![N-[(1R,2R)-1,2,3,4-Tetrahydro-1-hydroxy-7-methoxy-2-naphthalenyl]propanamide](/img/structure/B16091.png)

![(1R,8R)-11,11-dimethyl-5-oxa-3lambda6-thia-4-azatetracyclo[6.2.1.01,6.04,6]undecane 3,3-dioxide](/img/structure/B16096.png)

![[4-[(E)-1-(4-hydroxyphenyl)-2-phenylbut-1-enyl]phenyl] 2,2-dimethylpropanoate](/img/structure/B16100.png)